MMP-9 Inhibitor I

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Matrix metalloproteinase-9 (MMP-9) Inhibitor I is a potent, selective, and reversible inhibitor of MMP-9, a member of the gelatinase B family of matrix metalloproteinases. MMP-9 plays a crucial role in extracellular matrix remodeling and is involved in various physiological and pathological processes, including cancer progression, inflammation, and tissue remodeling .

Wirkmechanismus

Result of Action

The inhibition of MMP-9 results in various molecular and cellular effects. For instance, it has been shown to prevent calcium leakage from the sarcoplasmic reticulum, reducing arrhythmia-like irregular calcium transients . In cancer treatment, MMP-9 inhibition has been associated with decreased tumor growth and metastasis .

Biochemische Analyse

Biochemical Properties

MMP-9 Inhibitor I plays a crucial role in biochemical reactions by selectively inhibiting the activity of MMP-9. This inhibition is achieved through the binding of this compound to the active site of MMP-9, thereby preventing the enzyme from interacting with its natural substrates. The compound exhibits high selectivity, with an IC₅₀ value of 5 nM for MMP-9, while showing significantly lower activity against other matrix metalloproteinases such as MMP-1 and MMP-13 . Additionally, this compound decreases the activity of tumor necrosis factor-alpha converting enzyme (TACE) in a dose-dependent manner .

Cellular Effects

This compound influences various cellular processes by modulating the activity of MMP-9. In cancer cells, the inhibition of MMP-9 by this compound can reduce tumor invasion and metastasis by preventing the degradation of the extracellular matrix . Furthermore, this compound has been shown to decrease the secretion of tumor necrosis factor-alpha (TNF-α) in microglial cells, indicating its potential role in modulating inflammatory responses . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by altering the extracellular environment and the availability of signaling molecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the catalytic domain of MMP-9, where it interacts with the zinc ion present in the active site. This interaction inhibits the proteolytic activity of MMP-9, preventing it from cleaving its substrates . The inhibition of MMP-9 by this compound leads to reduced extracellular matrix degradation, which in turn affects various cellular processes such as cell migration, invasion, and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods when stored at -20°C . Long-term studies have shown that this compound can maintain its efficacy in inhibiting MMP-9 activity in both in vitro and in vivo models, with minimal degradation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MMP-9 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential off-target interactions and adverse effects on normal tissue remodeling processes . Threshold effects have been observed, where the inhibitory activity of this compound reaches a plateau at higher concentrations, indicating a saturation of the target enzyme.

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of extracellular matrix components. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of matrix proteins . By inhibiting MMP-9, this compound affects the metabolic flux of extracellular matrix components, leading to altered levels of metabolites involved in tissue remodeling and repair processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is cell-permeable, allowing it to effectively reach intracellular targets . It interacts with transporters and binding proteins that facilitate its uptake and distribution within different cellular compartments. The localization and accumulation of this compound within tissues are influenced by its binding affinity to MMP-9 and other matrix metalloproteinases .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with MMP-9 and other target proteins. The compound is directed to specific compartments or organelles where MMP-9 is active, such as the extracellular matrix and the cell membrane . Post-translational modifications and targeting signals may also play a role in the precise localization of this compound within cells, affecting its activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MMP-9 Inhibitor I typically involves the use of aryl sulfonamide anthranilate hydroxamate as a key intermediateThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

MMP-9 Inhibitor I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further evaluated for their biological activity and selectivity. These derivatives can exhibit different pharmacokinetic and pharmacodynamic properties, making them valuable for drug development .

Wissenschaftliche Forschungsanwendungen

MMP-9 Inhibitor I has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Marimastat: A broad-spectrum MMP inhibitor that targets multiple MMPs, including MMP-9.

Batimastat: Another broad-spectrum MMP inhibitor with similar properties to Marimastat.

TIMP-1: A natural inhibitor of MMP-9 that binds to the enzyme and prevents its activation.

Uniqueness of MMP-9 Inhibitor I

This compound is unique due to its high selectivity and potency for MMP-9 compared to other MMP inhibitors. It exhibits a significantly lower inhibitory concentration (IC50) for MMP-9, making it a valuable tool for studying the specific role of MMP-9 in various biological processes and for developing targeted therapies .

Eigenschaften

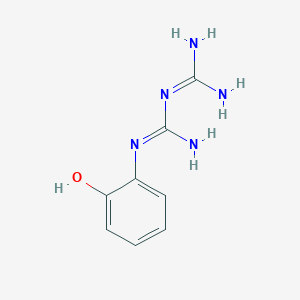

IUPAC Name |

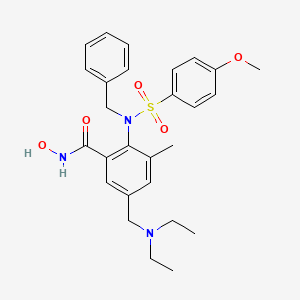

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-5-(diethylaminomethyl)-N-hydroxy-3-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5S/c1-5-29(6-2)18-22-16-20(3)26(25(17-22)27(31)28-32)30(19-21-10-8-7-9-11-21)36(33,34)24-14-12-23(35-4)13-15-24/h7-17,32H,5-6,18-19H2,1-4H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNMBFWQBKEBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=C(C(=C1)C)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of MMP-9 Inhibitor I?

A1: this compound acts by directly binding to and inhibiting the enzymatic activity of matrix metalloproteinase-9 (MMP-9). While its precise binding mechanism hasn't been extensively detailed in the provided literature, its inhibitory effect on MMP-9's gelatinolytic activity has been confirmed. [, , ] This inhibition prevents the degradation of extracellular matrix components, a process closely linked to cell migration, angiogenesis, and tissue remodeling. [, ]

Q2: How does inhibiting MMP-9 affect the release of soluble CD14 (sCD14)?

A2: Research suggests that 7-oxysterols, known to be elevated in atherosclerotic lesions, increase both MMP-9 activity and sCD14 release. Employing this compound significantly reduced sCD14 release, indicating that MMP-9 activity is involved in the shedding of CD14 from the cell surface. []

Q3: Has this compound demonstrated efficacy in in vivo models of disease?

A3: While the provided research doesn't detail specific in vivo efficacy studies using this compound alone, studies utilizing MMP-9 knockout mice and broad-spectrum MMP inhibitors suggest a therapeutic potential for targeting MMP-9 in conditions like cerebral ischemia. [, ] For instance, MMP-9 deficiency in mice resulted in decreased angiogenesis and impaired vascular network formation by endothelial progenitor cells following cerebral ischemia. []

Q4: Are there any known limitations or drawbacks associated with this compound?

A4: One study using a rat model of focal cerebral ischemia found that N-([1,1-biphenyl]-4-ylsulfonyl)-D-phenylalanine (another name for this compound) failed to significantly reduce lesion volume or improve neurological outcomes. [] The authors suggest that this could be due to either pharmacodynamic or pharmacokinetic limitations of the inhibitor in their specific experimental setting. []

Q5: How does this compound compare to broad-spectrum MMP inhibitors?

A5: While both this compound and broad-spectrum MMP inhibitors can reduce MMP activity, they differ in their target specificity. [] Broad-spectrum inhibitors affect a wider range of MMPs and other metalloendopeptidases, such as TNF-α converting enzyme (TACE). This broader activity profile may contribute to both beneficial and potentially adverse effects. [] In contrast, this compound is presumed to have a more targeted effect on MMP-9, potentially offering a more favorable safety profile.

Q6: Is there evidence to suggest that MMP-9 activity is linked to intestinal epithelial barrier function?

A6: Yes, research suggests a link between MMP-9, estrogen deficiency, and intestinal permeability. One study used an in vitro model of the intestinal epithelium and found that inhibiting estrogen receptors led to the downregulation of tight junction proteins, suggesting a decline in barrier integrity. [] Interestingly, co-treatment with this compound alongside estrogen signaling suppression resulted in increased transepithelial electrical resistance, indicating enhanced barrier function. []

Q7: Could MMP-9 be a potential therapeutic target in conditions involving calcium-induced tissue calcification?

A7: Preliminary research suggests a potential link between MMP-9 and calcium crystal deposition. A study found that high calcium concentrations increased MMP-9 expression and promoted calcium crystal deposition in rat kidney epithelial cells. [] Notably, using this compound in rats with hypercalciuria significantly reduced both apoptosis and calcium crystal deposition in the kidneys. [] These findings suggest that MMP-9 could be a potential therapeutic target for preventing or treating calcium-induced kidney stone formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2897120.png)

![5-chloro-N-[3-(3-methyl-1-phenylpyrazol-4-yl)propyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2897126.png)

![2-[(4-Chloro-2-cyanophenyl)(methyl)amino]acetic acid](/img/structure/B2897127.png)

![5-ethyl-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2897128.png)

![1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2897131.png)